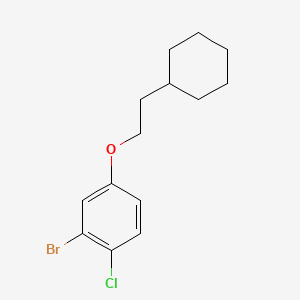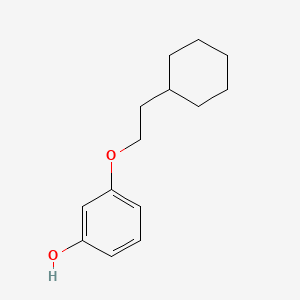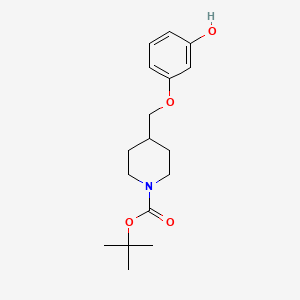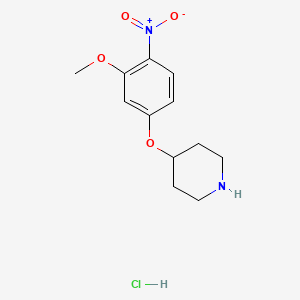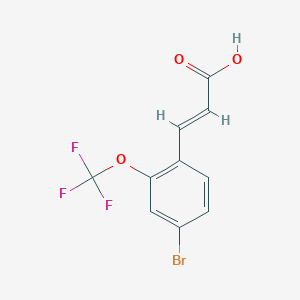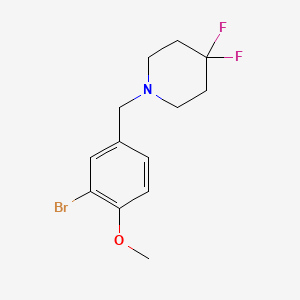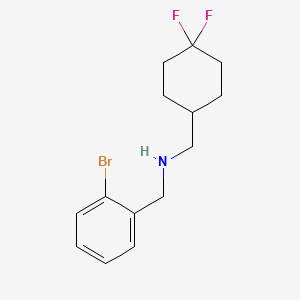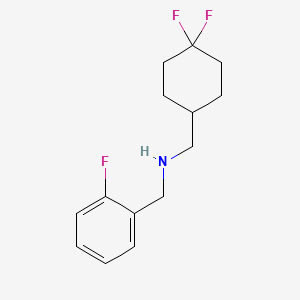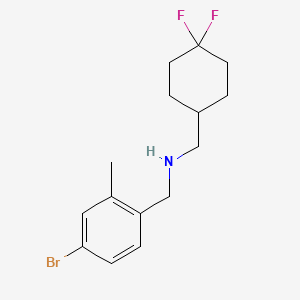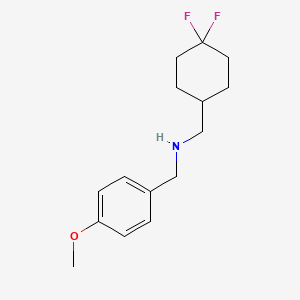
1-(4,4-Difluorocyclohexyl)-N-(4-methoxybenzyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Difluorocyclohexyl)-N-(4-methoxybenzyl)methanamine is an organic compound that features a cyclohexyl ring substituted with two fluorine atoms and a methoxybenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4,4-Difluorocyclohexyl)-N-(4-methoxybenzyl)methanamine can be synthesized through a multi-step process involving the following key steps:
Formation of 4,4-Difluorocyclohexanone: This can be achieved by the fluorination of cyclohexanone using a fluorinating agent such as Selectfluor.
Reductive Amination: The 4,4-Difluorocyclohexanone is then subjected to reductive amination with 4-methoxybenzylamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4,4-Difluorocyclohexyl)-N-(4-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: 1-(4,4-Dihydroxycyclohexyl)-N-(4-methoxybenzyl)methanamine.
Reduction: 1-(4,4-Difluorocyclohexyl)-N-(4-hydroxybenzyl)methanamine.
Substitution: 1-(4,4-Dimethoxycyclohexyl)-N-(4-methoxybenzyl)methanamine.
Applications De Recherche Scientifique
1-(4,4-Difluorocyclohexyl)-N-(4-methoxybenzyl)methanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.
Mécanisme D'action
The mechanism of action of 1-(4,4-Difluorocyclohexyl)-N-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxybenzyl group can also contribute to the compound’s overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
- 1-(4,4-Difluorocyclohexyl)-N-(4-hydroxybenzyl)methanamine.
- 1-(4,4-Dimethoxycyclohexyl)-N-(4-methoxybenzyl)methanamine.
- 1-(4,4-Difluorocyclohexyl)-N-(4-chlorobenzyl)methanamine.
Comparison: 1-(4,4-Difluorocyclohexyl)-N-(4-methoxybenzyl)methanamine is unique due to the presence of both fluorine atoms and a methoxybenzyl group. This combination can result in distinct physicochemical properties, such as increased lipophilicity and enhanced metabolic stability, compared to similar compounds.
Propriétés
IUPAC Name |
1-(4,4-difluorocyclohexyl)-N-[(4-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2NO/c1-19-14-4-2-12(3-5-14)10-18-11-13-6-8-15(16,17)9-7-13/h2-5,13,18H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVSUXYCQDGBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

